molecular formula C21H21N5O4S B2911823 (4-(3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)piperidin-1-yl)(5-(pyridin-3-yl)isoxazol-3-yl)methanone CAS No. 2034415-82-0

(4-(3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)piperidin-1-yl)(5-(pyridin-3-yl)isoxazol-3-yl)methanone

Cat. No.: B2911823
CAS No.: 2034415-82-0
M. Wt: 439.49
InChI Key: IDSRJQACBZYGES-UHFFFAOYSA-N
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Description

This compound is a heterocyclic small molecule featuring a benzo[c][1,2,5]thiadiazole-2,2-dioxide core fused with a 3-methyl-substituted piperidine ring. The methanone linker connects this moiety to a 5-(pyridin-3-yl)isoxazole group. Key structural attributes include:

  • Benzo[c][1,2,5]thiadiazole dioxide: A bicyclic system with sulfone groups, enhancing metabolic stability and electronic polarization .
  • Isoxazole-pyridine hybrid: A bioisostere for aromatic systems, often associated with kinase inhibition or enzyme modulation.

Its structural complexity suggests multi-step synthesis, including coupling reactions and sulfonation.

Properties

IUPAC Name

[4-(1-methyl-2,2-dioxo-2λ6,1,3-benzothiadiazol-3-yl)piperidin-1-yl]-(5-pyridin-3-yl-1,2-oxazol-3-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21N5O4S/c1-24-18-6-2-3-7-19(18)26(31(24,28)29)16-8-11-25(12-9-16)21(27)17-13-20(30-23-17)15-5-4-10-22-14-15/h2-7,10,13-14,16H,8-9,11-12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IDSRJQACBZYGES-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=CC=CC=C2N(S1(=O)=O)C3CCN(CC3)C(=O)C4=NOC(=C4)C5=CN=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21N5O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

439.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound (4-(3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)piperidin-1-yl)(5-(pyridin-3-yl)isoxazol-3-yl)methanone is a complex organic molecule that combines several pharmacologically relevant moieties. This article explores its biological activity, including its potential therapeutic applications and mechanisms of action.

Chemical Structure and Properties

The compound features a piperidine ring and a benzo[c][1,2,5]thiadiazole structure, which are known for their diverse biological activities. The presence of the isoxazole group further enhances its potential as a bioactive agent. The molecular formula is C17H19N3O3SC_{17}H_{19}N_{3}O_{3}S with a molecular weight of 377.5 g/mol.

1. Anticancer Activity

Research has shown that derivatives of the 1,3,4-thiadiazole scaffold exhibit significant anticancer properties. For example, compounds containing thiadiazole rings have demonstrated the ability to inhibit various cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest .

In a study involving related compounds, it was reported that certain thiadiazole derivatives displayed IC50 values in the nanomolar range against cancer targets such as the transforming growth factor-β type I receptor . This suggests that our compound may possess similar anticancer properties due to its structural components.

2. Antimicrobial Activity

Thiadiazole derivatives are also recognized for their antimicrobial activities. The presence of the thiadiazole moiety in our compound may contribute to its effectiveness against various bacterial strains . Studies indicate that modifications to the thiadiazole structure can enhance antimicrobial potency, making this compound a candidate for further investigation in infectious disease models.

3. Anti-inflammatory and Neuroprotective Effects

Compounds featuring the piperidine and thiadiazole rings have been linked to anti-inflammatory activities. For instance, certain derivatives have shown promise in reducing inflammation markers in vitro and in vivo . Additionally, some studies suggest neuroprotective effects associated with thiadiazole derivatives, which could be beneficial in treating neurodegenerative diseases .

The biological activity of this compound can be attributed to several mechanisms:

  • Inhibition of Key Enzymes : Similar compounds have been found to inhibit enzymes involved in cancer progression and inflammation.
  • Induction of Apoptosis : The structural features may facilitate interactions with cellular pathways leading to programmed cell death.
  • Modulation of Signaling Pathways : The compound might affect various signaling pathways critical for cell survival and proliferation.

Research Findings and Case Studies

A review of literature reveals several case studies highlighting the biological effects of related compounds:

StudyCompoundActivityFindings
Sarafroz et al., 2019Thiadiazole DerivativesAnticonvulsantPotent activity at 30 mg/kg in animal models
Patel et al., 2020Imidazo[2,1-b][1,3,4]thiadiazoleAnticancerIC50 = 1.2 nM against TGF-β receptor
Gowda et al., 2020Thiadiazole DerivativesAntimicrobialEffective against multiple bacterial strains

These findings indicate that while specific data on our compound may be limited, its structural analogs have demonstrated promising biological activities.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound’s uniqueness lies in its hybrid architecture. Below is a comparative analysis with key analogs:

Table 1: Structural and Functional Comparison

Compound Name Core Structure Key Features Potential Bioactivity Synthesis Highlights
Target Compound Benzo[c]thiadiazole dioxide + Isoxazole-pyridine High polarity (sulfone), conformational flexibility (piperidine), hydrogen-bonding capacity (pyridine) Hypothesized kinase inhibition or enzyme modulation (e.g., ferroptosis induction ) Likely involves coupling of pre-formed piperidine and isoxazole intermediates
5-(Pyridin-4-yl)-1,3,4-oxadiazole-2(3H)-thione () Oxadiazole-thione + Pyridine Thione group enhances metal chelation; less polar than sulfone Antimicrobial, anticancer (via thiol-reactive mechanisms) Reflux with thiosemicarbazide and aldehydes in ethanol/HCl
Thiosemicarbazones () Thiosemicarbazide-derived Strong metal-chelating properties, redox activity Anticancer (iron chelation, ROS induction) Condensation of aldehydes with thiosemicarbazide
Plant-derived isoxazole alkaloids () Isoxazole + natural substituents Variable polarity, often glycosylated Insecticidal, antifungal (e.g., C. gigantea extracts ) Biosynthetic pathways (e.g., cyclization of hydroxamic acids)

Key Comparative Insights:

The pyridin-3-yl substituent may enhance target binding via π-π stacking or hydrogen bonding, unlike pyridin-4-yl in , which alters spatial orientation .

Bioactivity Hypotheses: Unlike thiosemicarbazones (), which rely on metal chelation, the target’s sulfone and isoxazole groups suggest non-chelating mechanisms, possibly targeting redox-sensitive pathways (e.g., ferroptosis, as in ) . Compared to plant-derived isoxazoles (), the synthetic target lacks glycosylation, likely improving membrane permeability but reducing natural product-like diversity .

Synthetic Complexity :

  • The target compound requires advanced coupling techniques (e.g., amide or urea bond formation), contrasting with simpler condensation reactions for thiosemicarbazones .

Q & A

Q. What experimental strategies are recommended for optimizing the synthesis of this compound?

A multi-step synthesis approach is typically employed, involving:

  • Condensation reactions (e.g., coupling benzo[c][1,2,5]thiadiazole derivatives with piperidine intermediates under reflux conditions).
  • Cyclization steps (e.g., using catalytic piperidine for heterocycle formation, as in the synthesis of triazole derivatives ).
  • Solvent optimization : Polar aprotic solvents like 1,4-dioxane are preferred for high yields (e.g., 61% yield achieved under similar conditions ).
  • Purification : Column chromatography with silica gel and recrystallization (e.g., from 1,4-dioxane) ensures purity .

Q. How can structural characterization be rigorously validated for this compound?

Use a combination of analytical techniques:

  • NMR spectroscopy : Compare 1H^1H and 13C^{13}C NMR chemical shifts with structurally analogous compounds (e.g., δ 1.69–1.75 ppm for CH2_2 groups in piperidine derivatives ).
  • Mass spectrometry : Confirm molecular weight via HRMS (e.g., m/z 178.21 for a related pyridyl-isoxazole compound ).
  • Melting point analysis : Compare observed values (e.g., 218–220°C for similar solids) with literature .

Q. What standardized protocols exist for evaluating its in vitro bioactivity?

Follow cytotoxicity assay guidelines used for heterocyclic compounds:

  • Cell lines : Test against human cancer lines (e.g., MCF-7, HEPG-2) and normal fibroblasts (WI-38) .
  • Dosage : Use DMSO as a vehicle solvent (≤0.5% concentration to avoid cytotoxicity ).
  • Reference compounds : Include CHS-828 (IC50_{50} values as benchmarks) .
  • SRB assay : Quantify cell viability via sulforhodamine B staining .

Advanced Research Questions

Q. How can computational methods resolve contradictions in reaction mechanisms for derivatives?

Apply quantum chemical calculations and AI-driven tools:

  • Reaction path search : Use density functional theory (DFT) to model intermediates and transition states (e.g., ICReDD’s approach for optimizing reaction conditions ).
  • Data-driven feedback : Integrate experimental results with computational predictions to refine mechanistic hypotheses (e.g., COMSOL Multiphysics for process simulation ).
  • Contradiction analysis : Compare calculated activation energies with experimental yields to identify rate-limiting steps .

Q. What strategies are effective for establishing structure-activity relationships (SAR) in analogs?

Systematically modify substituents and assess bioactivity:

  • Core modifications : Replace the pyridin-3-yl group with other aryl rings (e.g., p-chlorophenyl) to evaluate cytotoxicity trends .
  • Pharmacophore mapping : Use crystallographic data (e.g., bond angles from [(5-methyl-3-phenyl-1H-pyrazol-1-yl)methanone derivatives]) to correlate steric/electronic effects with activity .
  • In silico docking : Predict binding affinities to targets like kinases or GPCRs using molecular dynamics simulations .

Q. How should researchers address discrepancies in cytotoxicity data across studies?

  • Standardize protocols : Ensure consistent cell culture conditions (e.g., RPMI-1640 medium, 5% FBS) .
  • Dose-response curves : Perform triplicate experiments to calculate IC50_{50} values with error margins .
  • Cross-validate models : Compare results with structurally related compounds (e.g., benzo[d]thiazole derivatives showing IC50_{50} < 10 μM ).

Q. What statistical design principles optimize reaction yield and purity?

Adopt factorial design methodologies:

  • Variable screening : Test temperature, solvent polarity, and catalyst loading (e.g., 50°C for triazole synthesis ).
  • Response surface modeling : Use ANOVA to identify significant factors (e.g., reflux time’s impact on cyclization efficiency ).
  • Robustness testing : Validate optimized conditions with ≤5% variation in yield .

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